sodium;formic acid

Description

Contextual Overview of Sodium Formate (B1220265) in Chemical Sciences

Sodium formate, with the chemical formula HCOONa, is the sodium salt of formic acid. wikipedia.orgjiuanchemical.com It is a white, crystalline powder that is highly soluble in water and glycerol, but sparingly soluble in ethanol (B145695) and insoluble in ether. jiuanchemical.comatamanchemicals.com This compound plays a significant role across various sectors of the chemical sciences due to its versatile properties. jiuanchemical.com It serves as a crucial reagent and building block in numerous chemical processes. multichemexports.com

In the realm of chemical synthesis, sodium formate is recognized as an important source of formate ions and a potent reducing agent. jiuanchemical.comthespectrumm.com Its ability to release hydrogen gas upon heating makes it valuable in hydrogenation reactions and catalytic reductions. jiuanchemical.com Furthermore, it functions as a buffering agent, capable of adjusting the pH of strong mineral acids. wikipedia.orgatamanchemicals.com

The industrial applications of sodium formate are extensive. It is widely used in the textile and leather industries for dyeing and tanning processes. atamanchemicals.comfactmr.com In the oil and gas sector, it is employed as a component in drilling fluids. jiuanchemical.com Additionally, its use as a de-icing agent for airport runways highlights its practical importance. factmr.com

Evolution of Academic Inquiry into Sodium Formate Chemistry

The scientific investigation of sodium formate has a rich history, with early studies focusing on its fundamental properties and synthesis. One of the foundational methods for its production involves the reaction of formic acid with sodium hydroxide (B78521). jiuanchemical.com Another established industrial method is the reaction of carbon monoxide with sodium hydroxide under high temperature and pressure. wikipedia.orggoogle.com

Early structural studies, such as the work by Zachariasen in 1940, were pivotal in determining the crystal structure of sodium formate, revealing a monoclinic-holohedral symmetry. sigmaaldrich.comacs.org These foundational investigations provided the basis for understanding the compound's physical and chemical behavior.

Over the decades, research has expanded to explore its diverse applications. For instance, the "sodium formate process" was developed as a significant advancement in printing on polyester (B1180765) blend fabrics. researchgate.net More recently, scientific interest has surged in its role as a hydrogen storage material, a key area in the development of renewable energy technologies. jiuanchemical.comresearchgate.net Researchers are actively investigating the catalytic dehydrogenation of sodium formate as a means to release hydrogen gas controllably. lidsen.comrsc.org

Scope and Objectives of Current Research on Sodium Formate

Contemporary research on sodium formate is multifaceted, driven by both fundamental scientific curiosity and the pursuit of innovative applications. A significant area of focus is its potential in renewable energy. Scientists are working to develop efficient catalytic systems for the reversible storage of hydrogen using the formate-bicarbonate cycle. jiuanchemical.comresearchgate.net This includes the synthesis and characterization of novel catalysts, such as those based on palladium and ruthenium, to improve the efficiency of hydrogen release. lidsen.comsciencegate.app

In the field of materials science, the formation and properties of sodium formate clusters are being investigated. jiuanchemical.com These aggregates of sodium formate molecules can exhibit unique chemical and physical properties compared to the individual molecules, with potential applications in catalysis and nanotechnology. jiuanchemical.com

Furthermore, there is ongoing research into new and more sustainable methods for synthesizing sodium formate. This includes electrochemical synthesis and exploring its production from biomass-derived sources. jiuanchemical.comamilamaterial.com The environmental aspects of its use are also under scrutiny, with an emphasis on its biodegradability compared to other de-icing agents. wikipedia.org

Recent studies have also delved into its role in more specialized areas. For example, its application as a cryoprotectant in X-ray diffraction experiments for protein crystals is a notable advancement in structural biology. wikipedia.org In metabolic engineering, it has been used to manipulate redox cofactor balance in microorganisms for the enhanced production of valuable chemicals. sigmaaldrich.com The table below summarizes some of the key physical and chemical properties of sodium formate that are central to these research efforts.

Interactive Table: Properties of Sodium Formate

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | HCOONa | wikipedia.org |

| Molar Mass | 68.007 g/mol | wikipedia.org |

| Appearance | White crystalline powder | jiuanchemical.comatamanchemicals.com |

| Density | 1.92 g/cm³ (at 20 °C) | wikipedia.org |

| Melting Point | 253 °C (487 °F; 526 K) | wikipedia.org |

| Solubility in water | 97.2 g/100 mL (at 20 °C) | wikipedia.org |

| Crystal Structure | Monoclinic | wikipedia.org |

Structure

3D Structure of Parent

Properties

CAS No. |

71029-85-1 |

|---|---|

Molecular Formula |

C4H8NaO8+ |

Molecular Weight |

207.09 g/mol |

IUPAC Name |

sodium;formic acid |

InChI |

InChI=1S/4CH2O2.Na/c4*2-1-3;/h4*1H,(H,2,3);/q;;;;+1 |

InChI Key |

WRYLYRDQANJHPM-UHFFFAOYSA-N |

Canonical SMILES |

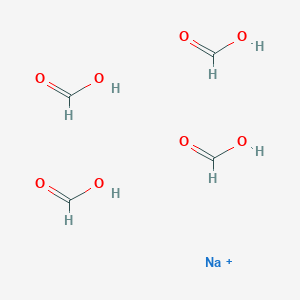

C(=O)O.C(=O)O.C(=O)O.C(=O)O.[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Sodium Formate

Catalytic Approaches in Sodium Formate (B1220265) Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the production of sodium formate is no exception. Catalytic routes offer pathways to this compound under milder conditions and with greater selectivity.

The utilization of carbon dioxide (CO2), a major greenhouse gas, as a C1 building block is a key area of green chemistry. frontiersin.org The catalytic hydrogenation of CO2 to sodium formate represents a promising route for both CO2 utilization and the production of a valuable chemical. frontiersin.orgcas.cn

This process typically involves the reaction of CO2 and hydrogen (H2) in the presence of a catalyst and a base, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO3). frontiersin.orgresearchgate.net Various catalysts have been investigated for this transformation, with a focus on transition metals.

Recent research has explored the use of nickel-based nanoparticles (NPs) for the hydrogenation of sodium bicarbonate and CO2 to sodium formate. frontiersin.orgresearchgate.net A study systematically investigated a series of Ni-based bimetallic NPs and identified Ni7Pd3 NPs as a highly active catalyst for this reaction. frontiersin.orgresearchgate.net Under optimized conditions, these bimetallic NPs demonstrated superior performance compared to monometallic Ni or Pd catalysts. frontiersin.org The enhanced activity is attributed to the smaller particle size and improved stability of the bimetallic nanoparticles. frontiersin.org

Mechanistic studies suggest that the presence of CO2 can enhance the reaction rate, possibly by modifying the reaction mechanism. frontiersin.org It is proposed that CO2 may be more active than bicarbonate for hydrogenation over the Ni7Pd3 NP catalyst. frontiersin.org The reaction pathway over a similar Ni@Ni(OH)2 catalyst involves the dissociation of H2 on the metallic Ni core, while the Ni(OH)2 shell facilitates the adsorption of bicarbonate and CO2 species. acs.org

Other catalyst systems have also shown promise. For instance, a chromium(0) complex derived from bis(diphenylphosphino)propane (DPPP) has been shown to efficiently catalyze the transfer hydrogenation of CO2 to sodium formate using isopropanol (B130326) as a hydrogen source. rsc.org This system operates under ambient pressure, offering a potentially more sustainable and cost-effective approach. rsc.org Mechanistic experiments point to the formation of an anionic hydride complex as the active catalytic species. rsc.org

The development of efficient catalysts for CO2 hydrogenation is an active area of research, with studies exploring various metals, ligands, and reaction conditions to improve turnover numbers (TON) and turnover frequencies (TOF). acs.orgacs.org

Table 1: Selected Catalytic Systems for CO2 Hydrogenation to Sodium Formate

| Catalyst System | Hydrogen Source | Base | Temperature (°C) | Pressure (bar) | Key Findings | Reference |

| Ni7Pd3 NPs | H2 | NaHCO3 | 80 | 20 (H2) | Superior activity over monometallic catalysts. | frontiersin.org |

| Cr(DPPP)(CO)4 | Isopropanol | NaOH | 130 | 1 (CO2) | First example of Cr-catalyzed ambient pressure transfer hydrogenation. | rsc.org |

| [RhCl(mtppms)3] | H2 | - | 50 | 100 (H2/CO2) | Production of free formic acid in sodium formate solutions. | researchgate.net |

| Ni@Ni(OH)2 foam | H2 | Base-free/NaOH | - | - | Metallic Ni dissociates H2, Ni(OH)2 adsorbs CO2/bicarbonate. | acs.org |

This table is interactive. Click on the headers to sort the data.

The traditional and commercially significant method for producing sodium formate involves the reaction of carbon monoxide (CO) with sodium hydroxide (NaOH). wikipedia.orgtestbook.com This process is typically carried out under elevated temperature and pressure. wikipedia.orgtestbook.com The reaction is as follows:

CO + NaOH → HCOONa

The industrial process often involves absorbing carbon monoxide under pressure in solid sodium hydroxide at temperatures around 130 °C and pressures of 6-8 bar. wikipedia.orgtestbook.com Some processes may operate at even higher temperatures and pressures, up to 200°C and 10 atm. globallcadataaccess.org

To overcome the need for harsh reaction conditions, which can lead to corrosion and require specialized equipment, research has focused on developing catalytic systems that allow the reaction to proceed under milder conditions. google.com One such approach involves the use of a palladium dichloride catalyst with triphenylphosphine (B44618) as a ligand in an organic solvent. google.com This system enables the synthesis of sodium formate at temperatures ranging from 30 to 90 °C and pressures from 0.05 to 0.7 MPa, representing a significant improvement over traditional methods. google.com

The carbonylation of methanol (B129727) to produce methyl formate, which is then hydrolyzed to formic acid, is another important industrial process. sciengine.comecoinvent.org Sodium formate can be produced by neutralizing the resulting formic acid with sodium hydroxide. wikipedia.org In the carbonylation of methanol, sodium methoxide (B1231860) is a commonly used catalyst. ecoinvent.org

Sodium formate is also a significant by-product in the synthesis of other industrial chemicals, most notably pentaerythritol (B129877). wikipedia.orgatamanchemicals.com Pentaerythritol is produced through the reaction of acetaldehyde (B116499) with formaldehyde (B43269) in the presence of an alkaline catalyst, such as sodium hydroxide. emerald.com In the final step of this process, a crossed Cannizzaro reaction occurs between formaldehyde and the intermediate product, trimethylol acetaldehyde, which unavoidably forms sodium formate. wikipedia.orgatamanchemicals.com

The reaction can be summarized as follows: Acetaldehyde + 4 Formaldehyde + NaOH → Pentaerythritol + HCOONa

This by-product stream provides a substantial source of sodium formate for the chemical industry. chem.lvchemanol.com In fact, some production facilities are designed to process this by-product to obtain technical grade sodium formate. chem.lv The purity of sodium formate from this process can be 97% or higher. chemanol.com A Polish process for pentaerythritol manufacture utilizes an ion exchange resin as a catalyst, which allows for the separation of uncontaminated aqueous streams of pentaerythritol and sodium formate, simplifying the purification process. emerald.com

Green Chemistry Principles in Sodium Formate Production

The principles of green chemistry are increasingly influencing the design of chemical processes, including the synthesis of sodium formate. jiuanchemical.com This involves a focus on sustainability, reducing environmental impact, and improving energy efficiency. marketresearchintellect.com

Key areas of focus include:

Use of Renewable Feedstocks: The synthesis of sodium formate from carbon dioxide, a renewable and abundant C1 source, is a prime example of this principle. frontiersin.orggoogle.com

Atom Economy: Catalytic routes that directly convert starting materials to the desired product with minimal by-products are favored.

Energy Efficiency: Developing catalytic systems that operate under milder conditions, such as lower temperatures and pressures, reduces the energy consumption of the process. google.commarketresearchintellect.com The use of isopropanol as a hydrogen source in the transfer hydrogenation of CO2 under ambient pressure is a step in this direction. rsc.org

Safer Solvents and Auxiliaries: Research into aqueous reaction media and the reduction or elimination of hazardous organic solvents aligns with green chemistry goals. researchgate.net

Waste Prevention: The utilization of sodium formate as a by-product from other industrial processes, such as pentaerythritol production, is an effective way to prevent waste. chem.lvlcycic.com

The development of sustainable synthesis methods for sodium formate is an active area of research, with a continuous drive towards greener reaction conditions and more energy-efficient processes. jiuanchemical.commarketresearchintellect.com

Mechanistic Studies of Sodium Formate Formation Reactions

Understanding the reaction mechanisms involved in the formation of sodium formate is crucial for optimizing existing processes and designing new, more efficient catalysts.

In the carbonylation of methanol to methyl formate , a key step in one of the routes to formic acid and its salts, kinetic studies have shown that the reaction is first order with respect to both carbon monoxide and methanol when catalyzed by sodium methoxide. sciengine.comjenergychem.com

For the hydrogenation of CO2 , mechanistic studies are particularly complex. Theoretical and experimental work aims to elucidate the role of the catalyst, base, and solvent in the reaction pathway. For instance, in the hydrogenation of CO2 to formate catalyzed by a ruthenium pincer complex, computational studies suggest a detailed cycle involving the formation of a formate intermediate. mdpi.com The study indicates that it is the formate, rather than formic acid, that participates in the reversible hydrogen storage-release cycle. mdpi.com

In the case of Ni-based catalysts for CO2 hydrogenation, it is proposed that different parts of the catalyst can have distinct roles. For example, in a Ni@Ni(OH)2 system, the metallic nickel is thought to be responsible for the dissociation of hydrogen, while the nickel hydroxide component is responsible for adsorbing the carbon-containing species (CO2 or bicarbonate). acs.org

Mechanistic investigations into the chromium-catalyzed transfer hydrogenation of CO2 have pointed to the formation of an anionic hydride complex as the key active species that facilitates the reduction of CO2. rsc.org

These mechanistic insights are invaluable for the rational design of new catalysts with improved activity, selectivity, and stability for the synthesis of sodium formate.

Reactivity and Mechanistic Pathways of Sodium Formate Transformations

Decomposition Pathways of Sodium Formate (B1220265)

Sodium formate can decompose through several pathways, heavily dependent on conditions such as temperature, the presence of catalysts, and the reaction medium. These decomposition routes are crucial in applications ranging from the production of industrial chemicals to energy storage.

When subjected to heat, sodium formate undergoes a series of decomposition reactions, yielding various solid and gaseous products. The decomposition process typically begins after its melting point of 253°C. researchgate.netsemanticscholar.orgbuct.edu.cn Slow decomposition starts around 330°C, leading to the formation of sodium oxalate (B1200264) (Na₂C₂O₄), sodium carbonate (Na₂CO₃), carbon monoxide (CO), and hydrogen (H₂). researchgate.netsemanticscholar.orgbuct.edu.cn The rate of this decomposition increases significantly at 400°C, accompanied by a large exothermic change. researchgate.netsemanticscholar.orgbuct.edu.cn

The primary reaction during thermal decomposition is the conversion of two molecules of sodium formate into one molecule of sodium oxalate and hydrogen gas. jiuanchemical.comallen.in [ 2HCOONa \rightarrow Na_2C_2O_4 + H_2 ]

However, other reactions also occur, leading to different products. The main products of decomposition are sodium oxalate, hydrogen gas, and carbon dioxide. jiuanchemical.com Analysis using thermogravimetry-mass spectrometry (TG-MS) has identified the evolution of H₂, CO, and carbon dioxide (CO₂) at around 430°C. jeol.comjeol.com The optimal temperature range for maximizing the yield of sodium oxalate is between 400°C and 420°C. researchgate.netsemanticscholar.orgbuct.edu.cn If the temperature exceeds 440°C, the sodium oxalate formed will further decompose into sodium carbonate. researchgate.netsemanticscholar.orgbuct.edu.cn In the absence of moisture, decomposition to carbonate can dominate from melting up to about 360°C. rsc.org

Interactive Data Table: Products of Sodium Formate Thermal Decomposition

| Temperature Range (°C) | Primary Reaction(s) | Major Products Identified | Citation(s) |

| ~253 | Melting | Molten Sodium Formate | researchgate.netsemanticscholar.orgbuct.edu.cn |

| ~330 | Slow decomposition | Sodium Oxalate, Sodium Carbonate, Hydrogen (H₂), Carbon Monoxide (CO) | researchgate.netsemanticscholar.orgbuct.edu.cn |

| 400 - 420 | Rapid decomposition | Sodium Oxalate, Hydrogen (H₂) | researchgate.netsemanticscholar.orgbuct.edu.cn |

| > 440 | Decomposition of Oxalate | Sodium Carbonate, Carbon Monoxide (CO) | researchgate.netsemanticscholar.orgbuct.edu.cn |

| 430 & 570 | Gas evolution detected by TG-MS | Hydrogen (H₂), Carbon Monoxide (CO), Carbon Dioxide (CO₂) | jeol.comjeol.com |

The decomposition of sodium formate to produce hydrogen gas can be significantly enhanced and controlled through the use of catalysts. This process, known as catalytic dehydrogenation, is a promising method for hydrogen storage and generation as it can proceed under milder conditions than thermal decomposition. jiuanchemical.com The reaction yields hydrogen and sodium bicarbonate, which can be hydrogenated back to sodium formate, creating a carbon-neutral cycle. researchgate.netnih.gov

A variety of transition metal catalysts, both homogeneous and heterogeneous, are effective for this transformation. Palladium-on-carbon (Pd/C) is a well-established catalyst for this process. bohrium.commdpi.com Other metals and metal oxides, such as nickel and cobalt, also catalyze the dehydrogenation of sodium formate to produce hydrogen gas and carbon dioxide. jiuanchemical.com Ruthenium-based catalysts, including Ru-MACHO complexes and (arene)Ru-pyridyloxime complexes, have shown high efficiency and stability for both the dehydrogenation of formate and the reverse reaction of bicarbonate hydrogenation in aqueous media. nih.govacs.orgacs.org Iridium-based catalysts are also highly active for this transformation. acs.org The catalytic process often involves the tandem dehydrogenation of sodium formate and the subsequent use of the generated hydrogen for hydrogenation reactions. rsc.org

Interactive Data Table: Catalysts for Sodium Formate Dehydrogenation

| Catalyst System | Support/Ligands | Key Features | Citation(s) |

| Palladium (Pd) | Carbon (C) | Efficient hydrogen donor for transfer hydrogenation. | bohrium.com |

| Palladium Oxide (PdOₓ) | Titanate Nanotubes (TiNTs) | High activity and selectivity at room temperature. | rsc.org |

| Ruthenium (Ru) | Pyridyloxime ligands | High stability and performance in aqueous media for reversible H₂ storage. | acs.org |

| Ruthenium (Ru) | Ru-MACHO complex | Exceptionally stable for bicarbonate hydrogenation to formate. | nih.govacs.org |

| Iridium (Ir) | Cp* based ligands | Among the most active catalysts for dehydrogenation. | acs.org |

| Nickel (Ni) / Cobalt (Co) | Various | General catalysts for dehydrogenation. | jiuanchemical.com |

In an aqueous solution, sodium formate dissociates into sodium ions (Na⁺) and formate ions (HCOO⁻). zbaqchem.com The sodium ion is a spectator ion, but the formate ion, being the conjugate base of a weak acid (formic acid), undergoes hydrolysis. youtube.comuri.edu The formate ion reacts with water in an equilibrium reaction, accepting a proton (H⁺) from a water molecule to form formic acid (HCOOH) and a hydroxide (B78521) ion (OH⁻). youtube.comuri.eduzbaqchem.com

The chemical equation for this hydrolysis is: [ HCOO^-(aq) + H_2O(l) \rightleftharpoons HCOOH(aq) + OH^-(aq) ]

This reaction results in a slight increase in the concentration of hydroxide ions, making the solution of sodium formate in water slightly basic, with a pH above 7. uri.edu This property allows sodium formate solutions to act as a buffer, resisting changes in pH. jiuanchemical.com

Sodium Formate in Organic Transformations and Redox Reactions

Sodium formate is a valuable reagent in organic synthesis, primarily utilized for its reducing properties and as a source of the formyl group.

Sodium formate serves as an effective and often inexpensive reducing agent, typically by acting as a hydrogen source in catalytic transfer hydrogenation reactions. jiuanchemical.comjiuanchemical.com In the presence of a transition metal catalyst, such as palladium, nickel, or iridium, sodium formate decomposes to release hydrogen, which is then transferred to a substrate. bohrium.comjiuanchemical.comrsc.org This method is used for the reduction of a wide range of functional groups.

Solid sodium formate in the presence of Pd/C can efficiently reduce olefins, acetylenes, and nitro compounds under mild conditions. bohrium.com It is also used for the reduction of aldehydes and ketones to their corresponding alcohols. acs.orgresearchgate.net The process can be highly chemoselective. For instance, a nickel-catalyzed system using sodium formate can reduce various esters and even aryl ethers, while tolerating other reactive groups like C-C double bonds and carbonyls. rsc.org In pharmaceutical and fine chemical production, these reducing properties are harnessed to create complex, high-value compounds. jiuanchemical.comkoyonchem.com Sodium formate can also be used in catalyst- and additive-free transfer hydrogenation of α-keto amides to α-hydroxy amides. researchgate.net

Formylation is a chemical process where a formyl group (-CHO) is introduced into a molecule. wikipedia.org Sodium formate can serve as a formylating agent, often in conjunction with formic acid, to produce formamides from amines under solvent-free conditions. nih.gov The general mechanism involves the nucleophilic attack of the amine on the formyl source. researchgate.net

Beyond formylation, sodium formate participates in other C-C bond-forming reactions. It acts as the hydride source in rhodium-catalyzed reductive coupling reactions. For example, it can mediate the reductive coupling of vinyl bromides with aldehydes to produce either branched or linear ketones, depending on the specific rhodium-ligand complex used. nih.gov This transformation proceeds via the formation of an allylic alcohol intermediate, which then undergoes redox-isomerization. nih.gov In some contexts, sodium formate can also be used as a catalyst in the preparation of formic acid. zbaqchem.com

Reaction Kinetics and Thermodynamics of Sodium Formate Systems

The transformation of sodium formate involves diverse chemical reactions, each governed by specific kinetic and thermodynamic principles. Understanding these factors is crucial for controlling reaction outcomes and optimizing process conditions.

Reaction Kinetics

The rate of sodium formate transformations is significantly influenced by temperature, the presence of catalysts, and the concentration of reactants.

Thermal Decomposition: The thermal decomposition of sodium formate is a key industrial reaction. The rate of decomposition is highly dependent on temperature, typically beginning around 360°C and accelerating as the temperature increases. jiuanchemical.com However, excessively high temperatures can lead to the formation of unwanted byproducts. jiuanchemical.com Thermogravimetric analysis combined with mass spectrometry (TG-MS) reveals that the decomposition process occurs in distinct stages. An initial weight loss is observed around 430°C, associated with the evolution of hydrogen (H₂), carbon monoxide (CO), and carbon dioxide (CO₂). A second weight loss event occurs at approximately 570°C, releasing CO and CO₂. jeol.com

The reaction rate and the activation energy for decomposition can be modified by catalysts. Metal oxides, such as copper oxide and iron oxide, are common catalysts that lower the activation energy, enabling the reaction to proceed at lower temperatures and at an increased rate. jiuanchemical.com

Oxidation Reactions: Kinetic studies on the oxidation of sodium formate by triiodide in an aqueous solution have elucidated the reaction mechanism. The rate equation for this reaction is: rate = k[I₃⁻][HCOO⁻] / ([I⁻] + b) core.ac.uk

This suggests that the reaction between an iodine molecule and a formate ion is the rate-determining step. core.ac.uk The activation energy for this oxidation reaction has been determined to be approximately 21 kcal/mol. core.ac.uk

Hydrogenation and Dehydrogenation: In the context of hydrogen storage, the kinetics of both the hydrogenation of bicarbonate to formate and the dehydrogenation of formic acid/formate are critical. The hydrogenation of aqueous sodium bicarbonate to sodium formate using a homogeneous ruthenium catalyst at 70°C and under 20 bar of hydrogen pressure can achieve yields greater than 80% with a turnover number (TON) exceeding 610. acs.orgnih.gov

In the reverse reaction, the dehydrogenation of formic acid is influenced by the presence of sodium formate. For a palladium-catalyzed system, the apparent activation energy (Ea) was calculated to be 45.0 kJ/mol for formic acid alone, while for a mixture of formic acid and sodium formate, the Ea was 50.8 kJ/mol. mdpi.com

| Reaction Type | System/Conditions | Activation Energy (Ea) | Key Findings | Reference |

|---|---|---|---|---|

| Thermal Decomposition | Uncatalyzed | Not specified | Decomposition begins around 360°C. | jiuanchemical.com |

| Thermal Decomposition | Catalyzed (Metal Oxides) | Lowered | Catalysts increase the reaction rate at lower temperatures. | jiuanchemical.com |

| Oxidation | Aqueous solution with triiodide | 21 kcal/mol | The rate-determining step is the reaction between I₂ and HCOO⁻. | core.ac.ukcore.ac.uk |

| Dehydrogenation | Formic acid with Pd catalyst | 45.0 kJ/mol | Catalytic dehydrogenation for H₂ production. | mdpi.com |

| Dehydrogenation | Formic acid/Sodium formate mixture with Pd catalyst | 50.8 kJ/mol | Sodium formate acts as an intermediate. | mdpi.com |

Thermodynamics

Thermodynamic data provides insight into the feasibility and energy changes associated with sodium formate transformations.

Standard Thermodynamic Properties: The fundamental thermodynamic properties of solid sodium formate have been well-established at standard conditions (298.15 K and 1 bar).

| Property | Symbol | Value | Units | Reference |

|---|---|---|---|---|

| Standard Molar Enthalpy of Formation | ΔfH° | -666.5 | kJ/mol | chemister.ruwikipedia.orgsciencemadness.org |

| Standard Molar Gibbs Energy of Formation | ΔfG° | -599.9 | kJ/mol | chemister.ruwikipedia.org |

| Standard Molar Entropy | S° | 103.8 | J/(mol·K) | chemister.ruwikipedia.orgsciencemadness.org |

| Molar Heat Capacity at Constant Pressure | Cp | 82.7 | J/(mol·K) | chemister.ruwikipedia.org |

Phase Transitions and High-Pressure Behavior: Sodium formate undergoes phase transitions upon heating. The enthalpy (ΔHtrs) and entropy (ΔStrs) of these transitions have been measured, providing data on the energy required to induce these changes. For instance, the transition from one crystalline phase (II) to another (I) occurs at 491.5 K with an enthalpy change of 1.214 kJ/mol. nist.govnist.gov The melting transition from the crystalline phase (I) to a liquid occurs at 530.46 K with an enthalpy of fusion of 17.710 kJ/mol. nist.govnist.gov

High-pressure studies using synchrotron X-ray diffraction show that sodium formate maintains its monoclinic crystal structure at pressures up to approximately 6 GPa. doi.org The isothermal bulk modulus, which describes the substance's resistance to compression, was determined to be 26.0 GPa. doi.org

Reaction Thermodynamics: The thermodynamics of specific reactions are crucial for determining their spontaneity. The formate-dependent production of hydrogen (HCOO⁻ + H₂O → HCO₃⁻ + H₂) is a thermodynamically sensitive reaction. nih.gov Under standard conditions (25°C), the standard Gibbs free energy change (ΔG°) for this reaction is slightly positive (+1.3 kJ/mol), indicating it is not spontaneous. nih.gov However, the reaction becomes more exergonic as the temperature increases, with the ΔG° becoming negative at temperatures above 42°C, thus favoring the production of hydrogen. nih.gov As hydrogen accumulates, the actual Gibbs free energy change (ΔG) approaches thermodynamic equilibrium (ΔG ≈ 0 kJ/mol), which can limit the final partial pressure of H₂ produced. nih.gov

| Transition | Temperature (K) | Enthalpy of Transition (ΔHtrs) (kJ/mol) | Entropy of Transition (ΔStrs) (J/mol·K) | Reference |

|---|---|---|---|---|

| Crystalline (II) → Crystalline (I) | 491.5 | 1.214 | 2.47 | nist.gov |

| Crystalline (I) → Liquid | 530.46 | 17.710 | 33.39 | nist.gov |

Advanced Spectroscopic and Structural Characterization of Sodium Formate

Vibrational Spectroscopy (Raman and Infrared) for Sodium Formate (B1220265) Systems

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, is a powerful tool for probing the molecular vibrations of sodium formate. These techniques provide a molecular fingerprint, allowing for the identification of functional groups and the characterization of the bonding environment within the formate ion (HCOO⁻) and its interactions with the sodium cation (Na⁺).

In situ vibrational spectroscopy allows for the real-time monitoring of chemical and physical changes in sodium formate systems under reaction conditions. This approach is invaluable for understanding reaction mechanisms, identifying transient intermediates, and determining reaction kinetics.

Recent studies have utilized in situ Raman spectroscopy to investigate the thermal stability of aqueous sodium formate solutions at elevated temperatures and pressures, ranging from 25 to 350 °C and 0.1 to 40 MPa. nih.gov These experiments revealed that sodium formate solutions are stable up to 300 °C, with decomposition primarily into hydrogen and carbon dioxide occurring at temperatures above 350 °C. nih.gov A quantitative model based on the linear relationship between the ratio of the integrated area of the formate and water Raman bands and the formate concentration was developed for in situ monitoring. nih.gov

In situ Attenuated Total Reflection-Fourier Transform Infrared Spectroscopy (ATR-FTIRS) has been effectively employed to study the electrooxidation of formic acid on platinum film electrodes, a reaction where formate is a key intermediate. acs.org These studies have identified adsorbed formate and linearly bonded carbon monoxide as the primary surface species. acs.orgresearchgate.net The intensity of the formate band was observed to decrease with increasing temperature, indicating a temperature-dependent reaction pathway. acs.org Furthermore, in situ FT-IR has been used to investigate the adsorption of formic acid on copper catalysts, where it was found that both ligated formic acid molecules and chemisorbed bidentate copper formate species form on the surface. optica.org

Vibrational Modes of the Formate Ion: The formate ion (HCOO⁻) has a simple structure, and its fundamental vibrational modes are well-characterized. These modes are sensitive to the surrounding environment, including the nature of the cation and the physical state (solid or solution).

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) |

| ν(CH) | C-H stretching | 2800 - 2900 |

| νₐ(COO⁻) | Asymmetric COO⁻ stretching | 1580 - 1610 |

| νₛ(COO⁻) | Symmetric COO⁻ stretching | 1350 - 1370 |

| δ(CH) | C-H in-plane bending | ~1360 |

| δ(OCO) | O-C-O bending (scissoring) | ~770 |

| γ(CH) | C-H out-of-plane bending | ~1060 |

Isotopic labeling is a powerful technique used in conjunction with vibrational spectroscopy to assign vibrational modes and to elucidate reaction mechanisms. By selectively replacing an atom with one of its isotopes (e.g., hydrogen with deuterium (B1214612) or ¹²C with ¹³C), the vibrational frequencies of the modes involving that atom are shifted. This shift is due to the change in the reduced mass of the vibrating system, while the force constant of the bond remains essentially unchanged.

In the study of sodium formate, deuterium labeling (substituting H with D to form sodium deuterioformate, DCOONa) is commonly employed. The C-H stretching and bending vibrations are significantly affected by this substitution, allowing for their unambiguous assignment in the Raman and IR spectra. For instance, the C-H stretching mode (ν(CH)) shifts to a lower frequency upon deuteration.

¹³C labeling of the carboxylate carbon has also been utilized to study the formate ion. This isotopic substitution primarily affects the vibrations of the carboxylate group, namely the symmetric and asymmetric stretching modes (νₛ(COO⁻) and νₐ(COO⁻)). These shifts, though smaller than those observed with deuterium substitution, provide definitive evidence for the assignment of these modes.

| Isotopic Substitution | Vibrational Mode Affected | Expected Frequency Shift |

| H → D | ν(CH), δ(CH), γ(CH) | Significant decrease |

| ¹²C → ¹³C | νₛ(COO⁻), νₐ(COO⁻) | Moderate decrease |

High-Resolution X-ray and Neutron Diffraction Studies of Sodium Formate

High-resolution X-ray and neutron diffraction are indispensable techniques for determining the precise three-dimensional arrangement of atoms in crystalline sodium formate. These methods provide detailed information on bond lengths, bond angles, and crystal packing, which are fundamental to understanding the material's physical and chemical properties.

At ambient conditions, sodium formate crystallizes in a monoclinic system with the space group C2/c. doi.orgwikipedia.org The crystal structure consists of sodium cations and formate anions arranged in a layered structure. jiuanchemical.com

Single-crystal X-ray diffraction provides the most accurate determination of the crystal structure of a single crystal of sodium formate. It allows for the precise determination of atomic positions, bond lengths, and bond angles within the unit cell.

Powder X-ray diffraction (PXRD) is a versatile technique used to identify the crystalline phases present in a bulk sample of sodium formate. It is particularly useful for identifying different polymorphic forms and for monitoring phase transitions. rigaku.com The diffraction pattern obtained is a fingerprint of the crystal structure.

Sodium formate is also known to form hydrates, such as sodium formate dihydrate (NaHCOO·2H₂O). rsc.org The crystal structures of these hydrates have been investigated using diffraction techniques, revealing the arrangement of water molecules within the crystal lattice and their hydrogen bonding interactions with the formate anions.

Crystallographic Data for Sodium Formate (Ambient Conditions):

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 6.19 Å |

| b | 6.72 Å |

| c | 6.49 Å |

| β | 121.7° |

| Z (formula units) | 4 |

The application of high pressure can induce significant changes in the crystal structure of sodium formate, leading to phase transitions and changes in its compressibility. In situ high-pressure diffraction studies provide valuable information on the structural stability and equation of state of the material.

Synchrotron X-ray diffraction studies on anhydrous sodium formate up to approximately 6 GPa have shown that the monoclinic structure is maintained, exhibiting anisotropic compressibility. doi.org The b and c axes were found to be more compressible than the a-axis. doi.org The pressure-volume data were fitted to a third-order Birch-Murnaghan equation of state, yielding a bulk modulus (B₀) of 26.0 GPa. doi.org

High-pressure single-crystal X-ray and neutron powder diffraction studies on sodium formate dihydrate have identified a new crystalline phase at 17 kbar. rsc.org Interestingly, the deuterated form, NaDCO₂·2D₂O, was found to adopt a different crystal structure at ambient pressure compared to the non-deuterated material. rsc.orgbirmingham.ac.uk This new ambient pressure structure of the deuterated dihydrate is related to the high-pressure phase of the non-deuterated form by a simple translation of the molecular layers. rsc.orgbirmingham.ac.uk

Nuclear Magnetic Resonance (NMR) Investigations of Sodium Formate

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei within the sodium formate molecule. ¹H, ¹³C, and ²³Na NMR are all applicable to the study of this compound.

¹H NMR: The proton in the formate ion gives rise to a single resonance in the ¹H NMR spectrum. Its chemical shift is sensitive to the solvent and the concentration of the solution.

¹³C NMR: The carbon atom of the carboxylate group can be observed in the ¹³C NMR spectrum. This provides information about the electronic environment of the carbon atom.

²³Na NMR: Sodium-23 is a quadrupolar nucleus (spin I = 3/2), and its NMR signal is sensitive to the symmetry of the electric field gradient at the nucleus. Changes in the coordination environment of the Na⁺ ion, such as ion pairing or solvation, can lead to changes in the ²³Na chemical shift and linewidth. This makes ²³Na NMR a valuable tool for studying ion-solvent and ion-ion interactions in sodium formate solutions and in the solid state.

Typical NMR Chemical Shifts for Sodium Formate:

| Nucleus | Solvent | Chemical Shift (ppm) | Reference |

| ¹H | D₂O | ~8.44 | TMS |

| ¹³C | D₂O | ~171.5 | TMS |

| ²³Na | D₂O | ~0 | NaCl (aq) |

Solid-State NMR for Structural Elucidation of Sodium Formate

Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive technique for probing the local atomic environment in crystalline materials like sodium formate. By measuring the interactions of atomic nuclei with a magnetic field, ssNMR provides data on the structure and symmetry of the crystal lattice. Sodium formate crystallizes in a monoclinic system, a structural detail that can be verified and refined using ssNMR. wikipedia.org

The primary nuclei of interest for sodium formate in ssNMR are ¹³C and ²³Na.

²³Na Solid-State NMR: As a quadrupolar nucleus (spin I = 3/2), the ²³Na NMR signal is highly sensitive to the local electronic environment. huji.ac.il The Quadrupole Coupling Constant (Cq), derived from the NMR spectrum, reflects the symmetry of the electric field gradient at the nucleus. acs.org For sodium formate, this provides direct information about the arrangement of the formate anions around the sodium cation in the crystal lattice. Variations in the ²³Na lineshape can indicate the presence of different sodium environments or structural disorder. acs.org This technique is sensitive enough to identify sodium formate as a component in complex solid mixtures, such as in the electrochemical products of a sodium-oxygen cell. acs.org

¹³C Solid-State NMR: This technique probes the carbon atom within the formate ion. The chemical shift anisotropy provides information about the orientation and symmetry of the formate ion within the crystal structure.

The combination of these methods allows for a comprehensive elucidation of the solid-state structure, confirming crystallographic data and providing deeper insight into the local ionic packing.

| Property | Value |

| Crystal System | Monoclinic |

| Lattice Parameter 'a' | 6.19 Å |

| Lattice Parameter 'b' | 6.72 Å |

| Lattice Parameter 'c' | 6.49 Å |

| Lattice Parameter 'β' | 121.7° |

Data sourced from Wikipedia. wikipedia.org

Solution-State NMR for Ion Pairing and Solvation Dynamics of Sodium Formate

In solution, typically in aqueous media, sodium formate dissociates into sodium cations (Na⁺) and formate anions (HCOO⁻). Solution-state NMR is instrumental in studying the subtle interactions between these ions and with the solvent molecules.

The key phenomena investigated are ion pairing and solvation. At high concentrations, the dissociated ions may form temporary, solvent-separated or contact ion pairs. These interactions can be monitored by observing changes in the NMR chemical shifts and signal linewidths of the involved nuclei. huji.ac.il

²³Na NMR in Solution: The chemical shift of the ²³Na nucleus is particularly sensitive to its immediate coordination environment. The formation of an ion pair with the formate anion will alter the electron density around the sodium nucleus, leading to a measurable change in its chemical shift. Furthermore, the symmetry of the sodium ion's environment affects the NMR signal's linewidth; as asymmetry increases due to ion pairing, the line tends to broaden. huji.ac.il

¹H and ¹³C NMR in Solution: The proton and carbon nuclei of the formate ion are also affected by ion pairing and solvation. The formation of hydrogen bonds between water molecules and the carboxylate group of the formate ion, as well as electrostatic interactions with the Na⁺ cation, can influence their respective chemical shifts. Studies on aqueous solutions have shown that the symmetry of the formate ion is lowered from its ideal C₂ᵥ symmetry, an effect that can be attributed to these dynamic interactions within the solution.

Research using complementary techniques like Raman spectroscopy has detailed the nature of these interactions, identifying the presence of ion pairs in concentrated solutions and characterizing the hydration shell around the formate ion. isotope.com Solution-state NMR provides a direct experimental method to observe and quantify the dynamics of these same processes.

| NMR Nucleus | Phenomenon Observed | Spectral Change |

| ²³Na | Ion Pairing, Solvation Shell Changes | Chemical Shift, Linewidth Broadening |

| ¹H | Solvation, H-Bonding | Chemical Shift |

| ¹³C | Ion Pairing, Solvation | Chemical Shift |

Electron Microscopy for Morphological and Nanostructural Analysis of Sodium Formate Derivatives

While sodium formate itself typically forms simple crystals, its derivatives can create complex micro- and nanostructures. Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), is essential for visualizing the morphology and structure of these materials.

One example involves the use of metal formates as precursors in materials synthesis. Manganese formate, a derivative of formic acid, can be thermally decomposed to fabricate sponge-like manganese oxide (Mn₃O₄) composed of nanocrystals. Field Emission SEM (FE-SEM) is used to analyze the morphology of these structures, revealing their porous, interconnected nature and the size distribution of the resulting nanocrystals. spectrabase.com

Another application is found in the field of biological imaging. Uranyl formate, another formate derivative, is widely used as a negative stain in Transmission Electron Microscopy (TEM). eurisotop.com It provides excellent contrast for observing macromolecules and biological complexes by embedding them in a thin, electron-dense layer of the stain. The fine grain and high density of uranyl formate allow for high-resolution visualization of nanostructural details that would otherwise be invisible. eurisotop.com These examples demonstrate how the formate moiety is integral to derivatives that are subsequently analyzed using advanced electron microscopy techniques.

Theoretical and Computational Chemistry of Sodium Formate

Quantum Chemical Calculations of Sodium Formate (B1220265)

Quantum chemical calculations offer a powerful lens through which to examine the electronic makeup and interactive nature of sodium formate at the atomic level. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of bonding, charge distribution, and the energetics of intermolecular interactions.

Sodium formate is an ionic compound consisting of a sodium cation (Na⁺) and a formate anion (HCOO⁻). jiuanchemical.com The bonding is primarily electrostatic attraction between these two ions. testbook.com Theoretical studies of the formate anion reveal its plasticity, allowing it to adopt various structures depending on its environment. acs.orgresearchgate.netnih.gov In its isolated state, the formate ion (HCOO⁻) possesses C₂ᵥ symmetry. core.ac.uk The negative charge is delocalized across the two oxygen atoms. acs.org

A topological analysis of the bonding properties of the isolated formate ion has been presented in the literature. acs.orgresearchgate.net In the crystalline state of sodium formate, the ionic bond between the sodium cation and the formate anion holds the compound together. jiuanchemical.com The crystal lattice consists of sodium cations surrounded by six formate anions in an octahedral coordination geometry. testbook.com

Table 1: Calculated Structural Parameters of the Formate Anion

| Parameter | Bare HCOO⁻ (DFT) | HCOO⁻ with PCM (DFT) | HCOO⁻·5H₂O (DFT) | HCOO⁻·5H₂O with PCM (DFT) | Neutron/X-ray Diffraction Data |

|---|---|---|---|---|---|

| Bond Lengths (Å) | |||||

| C–O1 | 1.265 | 1.268 | 1.277 | 1.278 | 1.266 |

| C–O2 | 1.265 | 1.268 | 1.268 | 1.269 | 1.266 |

| C–H | 1.119 | 1.117 | 1.112 | 1.112 | 1.07 |

| Bond Angle (degrees) | |||||

| O1–C–O2 | 125.9 | 125.4 | 124.5 | 124.5 | 126.2 |

This table presents a comparison of geometrical parameters for the formate anion from DFT calculations under different conditions and experimental data. Data sourced from core.ac.uk.

Ab initio molecular dynamics simulations are instrumental in understanding the hydration of the formate ion. acs.orgnih.govresearchgate.net These simulations provide a first-principles view of the ion-solvent structure. researchgate.net Studies on aqueous solutions of sodium formate have revealed extensive hydration of the formate ion. researchgate.net The formate ion has a strong influence on the surrounding water molecules through hydrogen bonding, which can restrict the access of other water molecules. worldscientific.com

The number of water molecules in the first solvation shell, known as the hydration number, has been a subject of theoretical and experimental investigation. Ab initio molecular dynamics simulations predicted a hydration number of approximately 2.45 per formate oxygen. researchgate.net Other studies have reported hydration numbers around 5. researchgate.net These simulations have shown that the pair correlation functions derived from ab initio methods can differ significantly from those obtained using classical force fields. acs.orgnih.gov Specifically, they tend to predict about one less hydrogen bond between each formate oxygen and the surrounding water molecules. nih.govresearchgate.net

The interactions in concentrated solutions can lead to the formation of ion pairs. DFT calculations have been used to study clusters of Na⁺(OH₂)₄HCOO⁻ to understand ion-pair formation in concentrated aqueous solutions of sodium formate. core.ac.uk

Density Functional Theory (DFT) Applications to Sodium Formate Systems

Density Functional Theory (DFT) has become a widely used tool for investigating the properties and reactivity of systems containing sodium formate. It offers a balance between computational cost and accuracy, making it suitable for studying complex chemical processes.

DFT calculations have been employed to explore the reaction mechanisms involving the formate species. For instance, the decomposition of formic acid on metal surfaces, a reaction that proceeds via a formate intermediate, has been studied extensively. rsc.orgresearchgate.net DFT calculations help in mapping out the energy landscape of the reaction, identifying the most stable configurations of intermediates and the structures of transition states. rsc.org

In the context of formate decomposition on Au(110) and Cu(110) surfaces, DFT calculations revealed that the most stable configuration of the adsorbed formate is bidentate. rsc.org The transition states were found to be less rigidly bound to the surface compared to the reactant state. rsc.org

Another reaction where DFT has provided mechanistic insights is the metal hydride-catalyzed dehydrogenative coupling of sodium formate to produce oxalate (B1200264). frontiersin.org The proposed mechanism involves three main steps:

Deprotonation of the formyl proton of the formate anion.

C-C bond formation between the resulting species and another formate anion.

Dehydridation to form the metal hydride and oxalate. frontiersin.org

DFT has also been used to study methanol (B129727) steam reforming, where a methyl formate pathway can be involved. mdpi.com

DFT calculations are a valuable tool for predicting and interpreting the spectroscopic properties of molecules. In conjunction with experimental techniques like Raman and infrared spectroscopy, DFT can provide detailed assignments of vibrational modes. core.ac.ukresearchgate.net

Theoretical calculations have been compared with observed infrared spectra for crystals of sodium formate. acs.orgresearchgate.net For aqueous solutions of sodium formate, DFT calculations using the B3LYP functional with the 6-311++G(3df,2pd) basis set have been carried out to compute unscaled vibrational frequencies and depolarization values of the vibrational modes. core.ac.uk These calculated values are then compared with experimental Raman spectra. core.ac.ukresearchgate.net

To accurately model the solvated state, calculations are often performed on clusters of formate with a number of explicit water molecules (e.g., HCOO⁻·5H₂O), sometimes embedded in a polarizable continuum model (PCM) to account for bulk solvent effects. core.ac.uk These models have been shown to provide realistic structural and vibrational frequency data when compared to experimental results. core.ac.uk

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Aqueous Formate

| Mode | Assignment | Experimental Raman | Calculated DFT (HCOO⁻·5H₂O + PCM) |

|---|---|---|---|

| ν₁(a') | sym. C-H stretch | 2818 | 2831 |

| ν₂(a') | sym. COO⁻ stretch | 1353 | 1361 |

| ν₃(a') | OCO bend | 763 | 773 |

| ν₄(a') | asym. COO⁻ stretch | 1595 | 1605 |

| ν₅(a') | o.o.p. C-H bend | 1065 | 1068 |

| ν₆(a') | i.p. C-H bend | 1383 | 1386 |

This table compares experimental Raman frequencies with those calculated using DFT for the hydrated formate ion. Data sourced from researchgate.netcore.ac.ukresearchgate.net.

Molecular Dynamics (MD) Simulations of Sodium Formate

Molecular dynamics (MD) simulations provide a dynamic picture of sodium formate in solution and at interfaces, complementing the static information obtained from quantum chemical calculations.

MD simulations have been used to study aqueous solutions of sodium formate to understand its behavior at the solution-vapor interface. acs.orgcas.cz These simulations, along with surface tension measurements, have shown that sodium formate behaves in line with the classical theory for electrolyte surfaces, where no significant surface activity is observed. acs.orgcas.cz This is in contrast to other sodium carboxylates like acetate (B1210297) and benzoate, which show surface enrichment. cas.cz

In another study, MD simulations were conducted on bulk supercooled liquids and solutions of sodium formate in contact with ice. nih.gov These simulations investigated solute and water hydrogen bonding, as well as orientational and translational order. nih.gov The results indicated that sodium formate, along with DMSO, exhibited increased friction at the ice-water interface. nih.gov

Ab initio molecular dynamics simulations, which combine MD with electronic structure calculations on-the-fly, have been particularly insightful for studying the hydration of the formate ion, as discussed in section 5.1.2. acs.orgnih.govresearchgate.networldscientific.com These simulations have provided detailed information about the structure of the solvation shells and the dynamics of water molecules around the ion.

Advanced Applications and Emerging Research Frontiers for Sodium Formate

Sodium Formate (B1220265) in Catalysis and Hydrogen Economy

Sodium formate is emerging as a pivotal compound in the advancement of sustainable energy and chemical synthesis, particularly in the realms of catalysis and the burgeoning hydrogen economy. Its unique chemical properties allow it to serve as a stable hydrogen carrier, a precursor in the synthesis of sophisticated catalysts, and a key player in carbon capture and utilization strategies.

Hydrogen Storage and Release from Sodium Formate Systems

Sodium formate is considered a promising material for chemical hydrogen storage, primarily through the reversible formate-bicarbonate cycle. greencarcongress.comscirp.orgresearchgate.netacs.org This system allows for the storage of hydrogen in a solid, non-flammable, and non-toxic form, addressing many of the challenges associated with storing hydrogen as a compressed gas or cryogenic liquid. greencarcongress.com

Hydrogen Storage (Hydrogenation): HCOONa + H₂O ⇌ NaHCO₃ + H₂

Hydrogen Release (Dehydrogenation): NaHCO₃ + H₂ → HCOONa + H₂O

The efficiency and practicality of this cycle are heavily dependent on the catalysts employed. Research has explored a variety of catalytic systems to facilitate these reactions under mild conditions. Homogeneous ruthenium catalysts, such as Ru-MACHO, have demonstrated the ability to hydrogenate aqueous sodium bicarbonate to sodium formate at temperatures around 70°C and pressures of 20 bar, achieving high yields and catalyst stability over multiple cycles. researchgate.netacs.org

Heterogeneous catalysts, which offer advantages in terms of separation and recyclability, have also been extensively studied. frontiersin.org Palladium (Pd)-based catalysts, often supported on carbon materials, are noted for their high activity in the dehydrogenation of formic acid and formate solutions. frontiersin.orgresearchgate.netmdpi.com The addition of sodium formate to formic acid solutions has been shown to significantly increase the rate of hydrogen generation. mdpi.com Bimetallic nanoparticles, such as Nickel-Palladium (NiPd), have also been found to be effective for the hydrogenation of sodium bicarbonate to sodium formate. nih.gov

| Catalyst System | Reactants | Reaction | Temperature (°C) | Pressure (bar) | Key Findings |

| Ru-MACHO (Homogeneous) | Sodium Bicarbonate, H₂ | Hydrogenation | 70 | 20-23 | Yields >80%; stable over numerous cycles. researchgate.netacs.org |

| Pd/Templated Carbon | Formic Acid, Sodium Formate | Dehydrogenation | 25 (Room Temp) | N/A | High H₂ generation rate, TOF of 143.7 h⁻¹ without additives. mdpi.com |

| Mn-based (Homogeneous) | Potassium Formate | Dehydrogenation | 90 | N/A | Quantitative H₂ yield with lysine (B10760008) as an additive. researchgate.net |

| Ni₇Pd₃/PVP (Nanoparticles) | Sodium Bicarbonate, H₂ | Hydrogenation | 80 | 20 | Superior activity compared to pure Ni or Pd nanoparticles. nih.gov |

Sodium Formate as a Precursor in Heterogeneous Catalyst Synthesis

Beyond its role as a hydrogen carrier, sodium formate serves as a valuable reagent in the synthesis of heterogeneous catalysts. Its utility stems from its properties as a reducing agent and a pH buffer, which can be precisely controlled to influence the formation of catalytically active nanoparticles.

A notable application is in the preparation of metal nanoparticle catalysts. For instance, sodium formate has been successfully used as a reducing agent in the fabrication of platinum (Pt) nanoparticles supported on multi-walled carbon nanotubes (MWCNTs). researchgate.net In this process, an aqueous solution of sodium formate is used to reduce a platinum precursor (hexachloroplatinic acid), leading to the deposition of fine Pt nanoparticles (around 4 nm) onto the carbon support. researchgate.net This method provides a straightforward route to creating catalysts for applications such as proton-exchange membrane fuel cells. researchgate.net

Sodium formate can also act as a catalyst itself in certain organic syntheses, showcasing its versatility. It has been employed as an efficient organocatalyst for the synthesis of benzopyrano[2,3-d]pyrimidines, where it acts as a base to facilitate condensation reactions. researchgate.net Furthermore, in some polymerization processes, sodium formate can function as a support for catalysts, helping to immobilize and disperse the active catalytic species, thereby enhancing their activity and selectivity. zbchemic.com

Role in CO2 Capture and Utilization Technologies

Sodium formate plays a critical role in Carbon Capture and Utilization (CCU) technologies, which aim to mitigate greenhouse gas emissions by converting captured CO₂ into valuable chemical products. greencarcongress.comacs.orgspe.org One of the most promising routes is the conversion of captured CO₂, often in the form of sodium bicarbonate, into sodium formate. nih.govacs.org

This conversion can be achieved through various methods, including hydrothermal reduction and catalytic hydrogenation. nih.govacs.org For example, CO₂ captured in an aqueous solution of sodium bicarbonate can be continuously converted into sodium formate using zinc as a reductant under hydrothermal conditions. acs.org Catalytic approaches using nickel-palladium bimetallic nanoparticles have also proven effective for this transformation. nih.gov Researchers at MIT and Harvard have developed a highly efficient electrochemical process that converts CO₂ captured in an alkaline solution into solid sodium formate with a carbon efficiency greater than 96%. greencarcongress.com This solid formate can then be stored and used to generate electricity in a fuel cell. greencarcongress.com

In addition to being a product of CO₂ utilization, sodium formate solutions are being explored for their potential in enhanced oil recovery (EOR) and carbon storage. spe.org Injecting a formate solution synthesized from captured CO₂ into oil reservoirs can improve oil recovery while simultaneously storing the carbon in a more stable, less mobile form than gaseous CO₂. spe.org This method increases the viscosity of the injection fluid, leading to more efficient displacement of oil, and enhances the security of carbon storage by minimizing the risk of leakage. spe.org

Sodium Formate in Environmental Chemical Processes

The environmental fate of sodium formate is a critical aspect of its application, particularly concerning its degradation in various environmental compartments. Both biological and non-biological processes contribute to its breakdown, ensuring that it does not persist indefinitely in the environment.

Biodegradation Pathways and Mechanisms of Sodium Formate in Various Environments

Sodium formate is readily biodegradable by a wide range of microorganisms. zbaqchem.comjamgroupco.com This is a significant advantage for its use in applications like de-icing, where it may enter soil and water systems. lcycic.com The microbial degradation process generally involves a two-step enzymatic breakdown. zbaqchem.com First, microorganisms metabolize sodium formate into formic acid. Subsequently, the formic acid is further decomposed into carbon dioxide and water. zbaqchem.com

Several bacterial species are known to utilize formate as a carbon and energy source. For instance, Clostridium beijerinckii, a bacterium known for its solvent production capabilities, can metabolize formate through both assimilation and dissimilation pathways. nih.gov Studies have also investigated the decomposition of sodium formate by Bacterium coli, highlighting the role of the enzyme hydrogenlyase in the process. royalsocietypublishing.org The efficiency of microbial degradation is influenced by environmental conditions such as temperature, pH, and the presence of oxygen. Optimal conditions for the microbial degradation of sodium formate are typically a temperature range of 25-35°C and a pH between 6 and 8. zbaqchem.com

| Microorganism | Metabolic Pathway/Enzyme | Key Findings |

| Clostridium beijerinckii NCIMB 8052 | Assimilation and dissimilation pathways | Can utilize formate as a supplementary substrate, enhancing glucose consumption. nih.gov |

| Bacterium coli | Hydrogenlyase | Decomposes formate into H₂ and CO₂. royalsocietypublishing.org |

| General Microorganisms | Enzymatic Catalysis | Decomposes sodium formate to formic acid, then to CO₂ and H₂O. zbaqchem.com |

| Various Bacteria (e.g., Microorganism M9, B49, B15) | Not specified | Capable of degrading sodium formate under optimal conditions (25-35°C, pH 6-8). zbaqchem.com |

Formate is also a key intermediate in the metabolism of chemosynthetic microorganisms in hydrothermal ecosystems, where it can be a significant energy source through oxidation reactions. nih.gov

Photochemical and Other Abiotic Degradation Mechanisms of Sodium Formate

In addition to biodegradation, sodium formate can be degraded through abiotic processes, including chemical oxidation and photochemical reactions.

Chemical degradation can be achieved using strong oxidizing agents. zbaqchem.com Oxidants like ammonium (B1175870) persulfate can weaken the C-H bond in the formate molecule, leading to its decomposition into substances such as formic acid and sodium carbonate. zbaqchem.com While this method is rapid, it can have drawbacks related to the use of large quantities of chemical agents. zbaqchem.com Thermally, sodium formate decomposes at elevated temperatures (typically starting around 360°C) to produce sodium oxalate (B1200264), hydrogen gas, and carbon dioxide. jiuanchemical.com

In the context of advanced oxidation processes (AOPs), which are used for water treatment, the degradation of formate is a crucial final step in the complete mineralization of organic pollutants. nih.gov The radiolytic degradation of aqueous formate solutions, initiated by reactive species like hydroxyl radicals, has been studied to model these processes. nih.gov

Sodium formate also plays a role in photocatalysis, often acting as a "hole scavenger." taylorandfrancis.com In photocatalytic systems, electron-hole pairs are generated on the surface of a semiconductor catalyst upon irradiation. Sodium formate can react with the positive "holes," preventing their recombination with electrons. taylorandfrancis.com This enhances the efficiency of the photocatalytic process for degrading other target pollutants, such as nitrates in water, although formic acid is often found to be a more effective hole scavenger in such systems. taylorandfrancis.com Studies have also explored the direct photocatalytic conversion of formate to produce either hydrogen or carbon monoxide, depending on the catalyst and reaction conditions. cam.ac.uk

Role in Waste Treatment and Remediation Technologies

Sodium formate plays a significant role in various environmental applications, particularly in the treatment of industrial wastewater and the remediation of contaminated sites. Its chemical properties allow it to be effective in several treatment processes, from simple precipitation to advanced oxidation.

In industrial wastewater treatment, sodium formate is utilized to manage effluents containing contaminants such as heavy metals. jiuanchemical.com It functions effectively in chemical precipitation processes, where it reacts with certain ions to form insoluble precipitates, thereby facilitating their removal from the water. jiuanchemical.com This makes it a valuable tool for cleaning waste streams from industries like leather tanning, textile dyeing, and electroplating. jiuanchemical.com Furthermore, sodium formate can act as a buffering agent to adjust the pH levels of acidic or alkaline wastewater, bringing them to a more neutral state suitable for discharge or further treatment. jiuanchemical.com

Advanced oxidation processes (AOPs) have also been explored for the remediation of wastewater containing high concentrations of sodium formate itself, which can be toxic and difficult to biodegrade. researchgate.net One such method is the Fenton oxidation process. Research has demonstrated that this process can effectively reduce the chemical oxygen demand (COD) of sodium formate wastewater. researchgate.net A study investigating the Fenton process found that optimal conditions of pH 2.0, a FeSO₄·7H₂O concentration of 4000 mg/L, and a 4 ml/L dosage of 30% H₂O₂ for a reaction time of 20 minutes resulted in a COD removal efficiency of over 50%. researchgate.net

Moreover, advanced membrane technologies like nanofiltration are being employed to recover and purify sodium formate from industrial waste liquids, such as those from sodium hydrosulfite production. google.comgoogle.com This remediation approach not only prevents pollution but also allows for the recycling of a valuable chemical. In this process, the waste liquid is first filtered to remove impurities and then passed through a nanofiltration membrane. google.com The sodium formate passes through the membrane (permeate) and can be concentrated and crystallized to a purity of over 95%, while other salts like sodium sulfite (B76179) are retained by the membrane (concentrate). google.comgoogle.com This method is advantageous as it does not generate secondary pollution and is industrially scalable. google.comgoogle.com

Sodium Formate in Advanced Materials Synthesis and Modification

Beyond its traditional uses, sodium formate is an important compound in the synthesis and modification of advanced materials, including nanomaterials and specialized membranes.

Precursor for Metal Nanoparticle and Nanomaterial Synthesis

Sodium formate serves as a highly effective reducing agent in the synthesis of metal nanoparticles (NPs). Its ability to reduce metal salts to their metallic form in a controlled manner makes it a valuable precursor in creating nanostructures with specific properties. This is particularly evident in the production of catalysts and highly pure metals.

A significant area of research involves the synthesis of nickel-based bimetallic nanoparticles for catalysis. Studies have shown that sodium formate can be produced via the hydrogenation of sodium bicarbonate using catalysts like nickel-palladium (NiPd) nanoparticles. nih.govresearchgate.net Conversely, sodium formate is also used in the synthesis of such nanoparticles. In a typical wet chemical process, metal precursors are reduced in the presence of a stabilizing agent, and sodium formate can play a role in the reduction step. nih.gov The resulting bimetallic nanoparticles often exhibit enhanced catalytic activity compared to their monometallic counterparts due to their smaller size and improved stability. researchgate.net

| Parameter | Value/Condition |

|---|---|

| Reactant | Sodium Bicarbonate (NaHCO₃) |

| Catalyst | Ni-based bimetallic nanoparticles (e.g., Ni₇Pd₃) |

| Stabilizing Agent | Polyvinylpyrrolidone (PVP) |

| Solvent | Water (H₂O) |

| Pressure | 20 bar H₂ |

| Temperature | 80°C |

| Reaction Time | 2 hours |

Sodium formate is also a preferred selective reducing agent for producing ultrapure metallic silver. google.com In this process, a silver salt solution, such as silver nitrate (B79036), is treated with sodium formate. The formate reduces the silver ions to metallic silver powder, which precipitates out of the solution. google.com This method is valued for its high selectivity, rapid reaction rate, and the fact that it does not introduce harmful degradation products into the system, making it a cost-effective route to high-purity silver for applications like photographic-grade silver nitrate production. google.com

Integration into Novel Membrane Technologies (e.g., Gas Separation)

The integration of sodium formate into novel membrane technologies is an evolving area. While its direct incorporation into the matrix of gas separation membranes is not a conventional application, membrane technology is critically important in processes involving sodium formate, particularly for purification and recovery. google.comgoogle.com

Nanofiltration, an advanced membrane separation process, is used to separate sodium formate from other salts in industrial waste streams. google.com This technology relies on membranes that can selectively allow smaller ions like formate to pass through while retaining larger, multivalent ions. google.comgoogle.com This application represents an "integration" of sodium formate with membrane technology at a process level, enabling efficient recycling and waste reduction. google.com

Gas separation membranes function by allowing different components of a gas mixture to pass through at different rates, driven by a pressure gradient. wikipedia.org These membranes are typically made from polymers, ceramics, or advanced materials like metal-organic frameworks (MOFs). wikipedia.org The separation is based on the differential solubility and diffusivity of gases in the membrane material. While sodium formate is not a typical structural component of these membranes, the principles of selective transport are paramount. Future research into functionalized membranes could potentially explore the use of formate or other organic ions to modify membrane surfaces, aiming to enhance selectivity for specific gases, such as CO₂, through tailored chemical interactions.

Development of Advanced Analytical Techniques for Sodium Formate in Complex Matrices

The accurate quantification of sodium formate in complex matrices, such as industrial wastewater, chemical reaction mixtures, or biological samples, is essential for process control, environmental monitoring, and research. researchgate.net The presence of interfering substances in these matrices necessitates the development and application of advanced analytical techniques that offer high selectivity and sensitivity. chromatographyonline.com

Traditional analytical methods may lack the specificity required for complex samples. Consequently, modern chromatography-based techniques have become the methods of choice. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. researchgate.net For formate analysis, specific types of HPLC columns, such as organic acid columns (e.g., Aminex-87H), are employed. researchgate.net These columns are designed to separate small organic acids and ions effectively. Detection is often achieved using a UV/Vis detector, although this can be challenging for simple molecules like formate. researchgate.net

To overcome detection limitations and improve selectivity, other advanced methods are used:

Indirect Ion Chromatography: This technique is an alternative to direct detection, where the analyte is quantified by observing a decrease in the signal of a background eluent. researchgate.net

Mass Spectrometry (MS): Coupling liquid chromatography with a mass spectrometer (LC-MS) provides exceptional selectivity and sensitivity. chromatographyonline.comdiva-portal.org MS detectors can identify and quantify sodium formate based on its specific mass-to-charge ratio, minimizing the impact of matrix interferences. diva-portal.org

Effective analysis in complex matrices also relies heavily on sample preparation. chromatographyonline.com Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), filtration, and centrifugation are used to remove interfering components and pre-concentrate the analyte before instrumental analysis. chromatographyonline.com The choice of technique depends on the nature of the matrix and the required detection limits. chromatographyonline.com

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| HPLC with UV/Vis | Separation on a specialized column (e.g., organic acid) followed by UV absorption detection. researchgate.net | Widely available, robust. | May have low sensitivity for formate; potential for interference. researchgate.net |

| Ion Chromatography (IC) | Separation based on ionic interactions, often with conductivity or indirect UV detection. researchgate.net | Good for ionic species, high selectivity. | Requires specialized equipment and eluents. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | HPLC separation followed by mass-based detection and quantification. diva-portal.org | Very high selectivity and sensitivity, definitive identification. diva-portal.org | Higher instrument cost and complexity. chromatographyonline.com |

| Gas Chromatography (GC-FID) | Derivatization to a volatile form, followed by separation in a gas phase and flame ionization detection. researchgate.net | High resolution. | Requires derivatization step, which can add complexity and variability. researchgate.net |

Future Directions and Unresolved Challenges in Sodium Formate Research

Exploration of Novel Synthetic Routes and Sustainable Production of Sodium Formate (B1220265)

The development of novel and sustainable methods for producing sodium formate is a critical area of ongoing research. Traditional methods are being re-evaluated in favor of greener alternatives that minimize environmental impact and improve efficiency.

One promising avenue is the utilization of biomass-derived resources. researchgate.net Formic acid, which can be obtained from the treatment of biomass, and its salts like sodium formate are being investigated as safe and viable sources for various chemical transformations. researchgate.net For instance, the oxidation of sugars under alkaline conditions can predominantly yield sodium formate, offering a route to convert carbohydrate byproducts into a valuable chemical. mdpi.com This approach aligns with the principles of a circular economy by transforming waste streams into useful products.

Another key area of development is the hydrogenation of carbon dioxide (CO2) or bicarbonate. researchgate.netresearchgate.net Researchers are exploring catalytic systems, including homogeneous and heterogeneous catalysts, to facilitate this conversion under mild conditions. researchgate.netresearchgate.net The electrochemical reduction of CO2 to formate is also gaining significant attention as a way to store renewable energy in chemical bonds. researchgate.netosti.gov Mechanochemistry, a solvent-free method using mechanical force to induce chemical reactions, is being explored for the solid-phase hydrogenation of CO2-containing salts to formate. researchgate.net

The table below summarizes some of the novel synthetic routes for sodium formate currently under investigation.

| Synthetic Route | Reactants | Key Features |

| Biomass Conversion | Sugars, Alkaline Peroxide | Utilizes renewable feedstocks and can convert byproducts into sodium formate. mdpi.com |

| CO2/Bicarbonate Hydrogenation | CO2/Bicarbonate, Hydrogen, Catalyst | Offers a pathway to utilize captured carbon and store hydrogen. researchgate.netresearchgate.net |

| Electrochemical Reduction | CO2, Water, Electricity | Enables the storage of renewable electricity in a chemical form. researchgate.netosti.gov |

| Mechanochemistry | CO2-containing salts, Reducing agent | A solvent-free approach for solid-phase synthesis. researchgate.net |

Elucidation of Complex Reaction Mechanisms under Extreme Conditions (e.g., Hydrothermal)

Understanding the behavior of sodium formate under extreme conditions, such as those found in hydrothermal processes, is crucial for optimizing its use in various applications. Hydrothermal conversion involves the use of high-pressure and high-temperature water to facilitate chemical reactions.

Under hydrothermal conditions, sodium formate can decompose to produce hydrogen gas, making it a potential hydrogen storage material. researchgate.netresearchgate.net Research indicates that the decomposition of sodium formate is influenced by factors such as temperature and reaction time. researchgate.net For example, complete decomposition has been observed at temperatures just above 400°C or after extended periods at 350°C. researchgate.net

The presence of sodium formate can also influence the hydrothermal conversion of biomass. It has been shown to promote the hydrolysis of lignin (B12514952) intermediates, leading to the formation of valuable phenolic compounds. researchgate.net The mechanism is thought to involve the in-situ formation of sodium carbonate from sodium formate decomposition, which then acts as a base to facilitate further reactions. researchgate.netresearchgate.net

Further research is needed to fully elucidate the complex reaction pathways of sodium formate under these conditions. This includes understanding the role of intermediates and the influence of other compounds present in the reaction mixture.

Integration of Multi-Scale Computational and Experimental Methodologies